DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-(2-bromobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a bromobenzoyl group, and dithiole carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents to form the quinoline ring . The bromobenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride . The final step involves the formation of the dithiole carboxylate moieties through a reaction with dimethyl dithiole-4,5-dicarboxylate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and acylation steps, as well as the use of automated systems for the purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-(2-bromobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution: The bromine atom in the bromobenzoyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Dimethyl 2-(1-(2-bromobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with key proteins . The bromobenzoyl group and the quinoline core are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromobenzoyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide
- 1-(2-bromobenzoyl)-3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazole
Uniqueness
Dimethyl 2-(1-(2-bromobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of a quinoline core, a bromobenzoyl group, and dithiole carboxylate moieties. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C26H22BrNO5S3 |
---|---|
Molecular Weight |
604.6g/mol |
IUPAC Name |
dimethyl 2-[1-(2-bromobenzoyl)-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H22BrNO5S3/c1-13-10-11-15-17(12-13)28(22(29)14-8-6-7-9-16(14)27)26(2,3)21(34)18(15)25-35-19(23(30)32-4)20(36-25)24(31)33-5/h6-12H,1-5H3 |
InChI Key |
HUDJTQFGLYGGLM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC=CC=C4Br)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC=CC=C4Br)(C)C |
Origin of Product |
United States |
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